molecular formula C17H13BrFN3O B2900358 1-(4-bromophenyl)-3-((4-fluorobenzyl)amino)pyrazin-2(1H)-one CAS No. 899999-84-9

1-(4-bromophenyl)-3-((4-fluorobenzyl)amino)pyrazin-2(1H)-one

Cat. No. B2900358
CAS RN: 899999-84-9
M. Wt: 374.213
InChI Key: VJKYNXKGBHKMAT-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-((4-fluorobenzyl)amino)pyrazin-2(1H)-one, also known as BFP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. This compound belongs to the pyrazinone class of chemicals and exhibits unique properties that make it a promising candidate for research.

Mechanism of Action

1-(4-bromophenyl)-3-((4-fluorobenzyl)amino)pyrazin-2(1H)-one exerts its pharmacological effects by inhibiting the activity of specific enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which plays a critical role in the metabolism of neurotransmitters such as serotonin and dopamine. 1-(4-bromophenyl)-3-((4-fluorobenzyl)amino)pyrazin-2(1H)-one also exhibits potent antagonistic activity against the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-((4-fluorobenzyl)amino)pyrazin-2(1H)-one has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which has been linked to improved mood and cognitive function. 1-(4-bromophenyl)-3-((4-fluorobenzyl)amino)pyrazin-2(1H)-one has also been shown to reduce inflammation and oxidative stress in various animal models, which may have potential therapeutic implications.

Advantages and Limitations for Lab Experiments

1-(4-bromophenyl)-3-((4-fluorobenzyl)amino)pyrazin-2(1H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and exhibits potent pharmacological effects at low concentrations. However, 1-(4-bromophenyl)-3-((4-fluorobenzyl)amino)pyrazin-2(1H)-one also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are several future directions for research on 1-(4-bromophenyl)-3-((4-fluorobenzyl)amino)pyrazin-2(1H)-one. One potential area of research is the development of new drugs based on the structure of 1-(4-bromophenyl)-3-((4-fluorobenzyl)amino)pyrazin-2(1H)-one. Another potential area of research is the investigation of the mechanisms underlying its pharmacological effects, which may provide insights into the development of new treatments for various neurological and psychiatric disorders. Additionally, further studies are needed to investigate the potential side effects of 1-(4-bromophenyl)-3-((4-fluorobenzyl)amino)pyrazin-2(1H)-one and its long-term safety profile.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-3-((4-fluorobenzyl)amino)pyrazin-2(1H)-one involves the reaction of 4-bromobenzaldehyde with 4-fluorobenzylamine, followed by the addition of hydrazine hydrate and acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain 1-(4-bromophenyl)-3-((4-fluorobenzyl)amino)pyrazin-2(1H)-one. This synthesis method has been extensively studied and optimized to produce high yields of pure 1-(4-bromophenyl)-3-((4-fluorobenzyl)amino)pyrazin-2(1H)-one.

Scientific Research Applications

1-(4-bromophenyl)-3-((4-fluorobenzyl)amino)pyrazin-2(1H)-one has been extensively studied for its potential application in various research fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

1-(4-bromophenyl)-3-[(4-fluorophenyl)methylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFN3O/c18-13-3-7-15(8-4-13)22-10-9-20-16(17(22)23)21-11-12-1-5-14(19)6-2-12/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKYNXKGBHKMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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